![molecular formula C9H8N2O3S B3013754 Ethyl 3-(2-thienyl)-1,2,4-oxadiazole-5-carboxylate CAS No. 261626-93-1](/img/structure/B3013754.png)
Ethyl 3-(2-thienyl)-1,2,4-oxadiazole-5-carboxylate
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Description
The compound seems to be a derivative of Ethyl 3-(2-thienyl)propenoate . This compound has a molecular formula of C9H10O2S, an average mass of 182.240 Da, and a Monoisotopic mass of 182.040146 Da .
Synthesis Analysis
While specific synthesis methods for “Ethyl 3-(2-thienyl)-1,2,4-oxadiazole-5-carboxylate” were not found, related compounds such as Ethyl (S)-3-hydroxy-3-(2-thienyl)propanoate can be achieved via the stereoselective bioreduction of ethyl 3-oxo-3-(2-thienyl) propanoate .Physical And Chemical Properties Analysis
For the related compound Ethyl 3-(2-thienyl)propenoate, it has a density of 1.2±0.1 g/cm3, a boiling point of 276.6±15.0 °C at 760 mmHg, and a vapour pressure of 0.0±0.6 mmHg at 25°C .Scientific Research Applications
Biocatalysis and Asymmetric Synthesis
Ethyl 3-(2-thienyl)-1,2,4-oxadiazole-5-carboxylate: (ETOC) has been investigated for its potential as a biocatalyst. Specifically, it interacts with alcohol dehydrogenases (ADHs), which are enzymes that catalyze the interconversion between alcohols and aldehydes or ketones. ADHs exhibit high stereoselectivity under mild conditions, making them valuable tools for asymmetric synthesis. Researchers have explored ETOC’s role in dynamic kinetic resolution of racemic substrates and the preparation of enantiomerically pure chemicals .
Chalcone Derivatives for Anti-Inflammatory Activity
Chalcones are a class of compounds with diverse pharmacological properties. ETOC serves as a precursor for chalcone derivatives. For instance:
- SGCH 19 (1-(7-chloro-3-methyl-1-phenyl-2-naphthyl)-3-(2-furyl)-2-propen-1-one) and SGCH 20 (1-(7-chloro-3-methyl-1-phenyl-2-naphthyl)-3-(2-thienyl)-2-propen-1-one) exhibit potent anti-inflammatory activity. These compounds, containing fluoride or chloride groups, may surpass reference drugs like indomethacin and ibuprofen in efficacy .
Biotransformation and Semi-Preparative Scale Synthesis
ETOC can be synthesized chemically and then converted to related compounds using biotransformation methods. For example:
- Similarly, 3-(2”-thienyl)-1-(2’-hydroxyphenyl)-propan-1-one (4) is obtained from 3-(2”-thienyl)-1-(2’-hydroxyphenyl)-prop-2-en-1-one (3) on a semi-preparative scale .
Materials Science and Organic Electronics
Due to its conjugated system and electron-rich thiophene moiety, ETOC can be incorporated into organic electronic devices. Researchers explore its use in organic field-effect transistors (OFETs), light-emitting diodes (OLEDs), and solar cells. Its semiconducting properties make it an interesting candidate for next-generation materials.
properties
IUPAC Name |
ethyl 3-thiophen-2-yl-1,2,4-oxadiazole-5-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N2O3S/c1-2-13-9(12)8-10-7(11-14-8)6-4-3-5-15-6/h3-5H,2H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JTFIAJRCLMUKEB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NC(=NO1)C2=CC=CS2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 3-(2-thienyl)-1,2,4-oxadiazole-5-carboxylate |
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